molecular formula C18H15N3O4 B11293319 3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11293319
M. Wt: 337.3 g/mol
InChI Key: VNTRLGNNNPEXBO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a tetrahydropyrimidine core, which is a significant structure in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following steps are involved:

  • Condensation Reaction

      Reactants: 4-methoxybenzaldehyde, ethyl acetoacetate, and urea.

      Conditions: Acidic medium, typically using hydrochloric acid as a catalyst.

      Outcome: Formation of 3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

  • Amidation Reaction

      Reactants: The ester formed in the previous step and aniline.

      Conditions: Heating in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

      Outcome: Formation of the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-chlorophenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,4-dioxo-N-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-25-14-9-7-13(8-10-14)21-17(23)15(11-19-18(21)24)16(22)20-12-5-3-2-4-6-12/h2-11H,1H3,(H,19,24)(H,20,22)

InChI Key

VNTRLGNNNPEXBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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